molecular formula C8H11NOS B3041461 Methyl(methylimino)(phenyl)-lambda6-sulfanone CAS No. 30004-67-2

Methyl(methylimino)(phenyl)-lambda6-sulfanone

Cat. No.: B3041461
CAS No.: 30004-67-2
M. Wt: 169.25 g/mol
InChI Key: OQWUXWSLVBGOIX-UHFFFAOYSA-N
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Description

Methyl(methylimino)(phenyl)-lambda6-sulfanone is a sulfoximine derivative characterized by a sulfur atom bonded to a methyl group, a methylimino group (N-methyl substituent), and a phenyl ring in a trigonal pyramidal geometry. Sulfoximines are sulfur(VI) compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

IUPAC Name

methyl-methylimino-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWUXWSLVBGOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33993-53-2
Record name (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine
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Biological Activity

Methyl(methylimino)(phenyl)-lambda6-sulfanone is a sulfanone compound characterized by its unique structure, which includes a methylimino group attached to a phenyl ring. With the chemical formula C8H11NOS and a molecular weight of 169.25 g/mol, this compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

The compound's structure is significant for its biological activity. The presence of the sulfur atom in the lambda6 oxidation state influences its reactivity and interactions with biological targets. The following table summarizes key features of this compound compared to related compounds:

Compound NameChemical FormulaKey Features
This compoundC8H11NOSContains both imino and sulfanone functionalities
Methyl(phenyl)sulfonamideC7H9NOSContains a sulfonamide group; different reactivity
N,N-DimethylsulfamideC3H9NOSLacks phenyl group; simpler structure
(S)-(+)-N,S-Dimethyl-S-phenylsulfoximineC9H11NOSContains a sulfoximine moiety; distinct properties

This table illustrates the uniqueness of this compound, particularly in its combination of functional groups, which may confer specific biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.
  • Antimicrobial Activity : Initial investigations have shown promise in antimicrobial applications, warranting further studies to elucidate its efficacy against specific pathogens.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Binding : It may bind to receptors that regulate cellular responses, influencing signaling pathways related to inflammation and cell proliferation.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may reduce reactive oxygen species (ROS) levels, contributing to cellular protection.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Case Study 1 : A study investigating its antioxidant properties found that the compound significantly reduced ROS levels in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Case Study 2 : Research on its anti-inflammatory effects demonstrated that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages.
  • Case Study 3 : An antimicrobial assay revealed that the compound exhibited activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Combining appropriate starting materials under acidic or basic conditions can yield the desired sulfanone structure.
  • Functional Group Modifications : The introduction of different substituents can tailor the compound's properties for specific applications.

Scientific Research Applications

Scientific Research Applications

While specific applications of Methyl(methylimino)(phenyl)-lambda6-sulfanone may not be extensively documented, the general applications of sulfoximines and structurally similar compounds can provide insight into its potential uses:

  • Medicinal Chemistry: Sulfoximines, including this compound, are considered rising stars in modern drug discovery . They are used as building blocks for more complex molecules.
  • Organic Synthesis: This compound serves as a reagent in organic synthesis. Its functional groups facilitate various chemical reactions, making it versatile in synthetic organic chemistry.
  • Enzyme Inhibition and Protein Interactions: Compounds with structural similarities are used in studies involving enzyme inhibition and protein interactions. They can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
  • Building Block for Complex Molecules: this compound can be used as a building block for creating more complex molecules with desired properties.

Future Research Directions

Further research is needed to fully elucidate the specific applications and mechanisms of action of this compound. Areas for future investigation include:

  • Detailed Interaction Studies: Investigating the interactions of this compound with various biological targets to understand its reactivity and potential biological effects.
  • Safety and Efficacy Assessments: Conducting thorough studies to determine the safety and efficacy of this compound in practical applications.
  • Exploration of Novel Synthetic Pathways: Developing innovative synthetic routes to enhance the yield and purity of this compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Sulfoximine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Imino(methyl)(4-methylphenyl)-λ6-sulfanone (22132-97-4) C8H11NOS 169.24 4-methylphenyl, methylimino 98% purity; potential synthetic intermediate
[(2-Hydroxyphenyl)imino]dimethyl-λ6-sulfanone (2059937-36-7) C8H11NO2S 185.24 2-hydroxyphenyl, dimethylimino Enhanced solubility due to hydroxyl group
(Chlorosulfonyl)iminophenyl-λ6-sulfanone (2649076-88-8) C7H8ClNO3S2 253.7 chlorosulfonyl, phenyl Reactive intermediate for sulfonamide synthesis
Imino(4-methoxyphenyl)(methyl)-λ6-sulfanone (77970-95-7) C8H11NO2S 185.24 4-methoxyphenyl, methylimino Thermal stability (room-temperature storage)
Imino(methyl)(pyridin-2-yl)-λ6-sulfanone (76456-06-9) C6H8N2OS 156.21 pyridin-2-yl, methylimino Melting point: 61–63°C; density: 1.25 g/cm³
Ethyl(imino)(2-methylphenyl)-λ6-sulfanone (2059954-57-1) C9H13NOS 183.27 ethyl, 2-methylphenyl Higher molecular weight due to ethyl substitution

Substituent Effects on Reactivity and Stability

  • Aryl Group Modifications :

    • Electron-Donating Groups : The 4-methoxyphenyl substituent (CAS 77970-95-7) enhances thermal stability, making it suitable for long-term storage . In contrast, the 2-hydroxyphenyl analog (CAS 2059937-36-7) exhibits increased polarity, improving aqueous solubility .
    • Electron-Withdrawing Groups : The chlorosulfonyl group in CAS 2649076-88-8 introduces electrophilic reactivity, enabling use in sulfonylation reactions .
  • Alkyl vs. Pyridinyl substituents (CAS 76456-06-9) introduce nitrogen heteroatoms, enabling coordination chemistry or hydrogen bonding in catalysis .

Crystallographic and Computational Insights

  • Structural Characterization : SHELX software () is widely used for crystallographic refinement of sulfoximines, confirming bond angles and sulfur oxidation states critical for reactivity studies .
  • Computational Data : SMILES and InChI keys (e.g., CAS 2225142-34-5) enable molecular dynamics simulations to predict solubility and reactivity .

Preparation Methods

Imination Reaction

Methyl phenyl sulfoxide reacts with MSH in anhydrous dichloromethane (DCM) at −20°C to form the intermediate sulfilimine. MSH acts as an electrophilic nitrogen source, displacing the sulfoxide oxygen. The reaction is typically complete within 4–6 hours, yielding N-unsubstituted sulfilimine.

Methylation

The sulfilimine intermediate is treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) at room temperature. This step introduces the N-methyl group, culminating in the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 75–80% yield .

Key Data:

Parameter Value
Reaction Temperature −20°C (Step 1); RT (Step 2)
Solvent Dichloromethane
Yield 75–80%
Purity >98% (HPLC)

One-Pot Oxidative Imination

A streamlined approach employs methyl phenyl sulfide (C₆H₅SCH₃) as the starting material. Oxidation with meta-chloroperbenzoic acid (mCPBA) in chloroform generates methyl phenyl sulfoxide in situ, which subsequently undergoes imination with ammonium carbamate (NH₂COONH₄) and iodine(III) reagent [PhI(OAc)₂]. The reaction proceeds at 0°C for 12 hours, directly yielding the sulfoximine after aqueous workup.

Advantages:

  • Eliminates isolation of sulfoxide intermediate.
  • Utilizes cost-effective iodine(III) reagents.
  • Achieves 65–70% yield with >95% purity.

Enantioselective Synthesis

The chiral sulfur center in Methyl(methylimino)(phenyl)-λ⁶-sulfanone necessitates asymmetric synthesis for obtaining enantiopure forms. Two strategies dominate:

Chiral Auxiliary-Mediated Imination

(S)-(−)-Menthyl sulfinate esters are employed as chiral templates. Methyl phenyl sulfoxide is converted to its menthyl sulfinate derivative, which reacts with methylamine in tetrahydrofuran (THF). The auxiliary directs stereoselective imination, affording the (S)-enantiomer with 85–90% enantiomeric excess (ee) . Subsequent cleavage of the menthyl group yields the desired product.

Catalytic Asymmetric Oxidation

A rhodium(II)/chiral phosphine catalyst system enables enantioselective sulfoxidation of methyl phenyl sulfide. The resulting chiral sulfoxide is subjected to MSH-mediated imination, preserving stereochemistry. This method achieves 92–95% ee but requires stringent anhydrous conditions.

Comparative Table: Enantioselective Methods

Method Catalyst/Ligand ee (%) Yield (%)
Chiral Auxiliary (S)-Menthyl sulfinate 85–90 70
Rhodium(II)/Phosphine Rh₂(OAc)₄/(R)-BINAP 92–95 65

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution via chiral chromatography or enzymatic methods is practical. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer in a racemic mixture, leaving the (S)-form unreacted. The products are separated via extraction, achieving 99% ee for the (S)-enantiomer.

Analytical Characterization

Post-synthesis validation includes:

  • ¹H/¹³C NMR : Key peaks at δ 3.2 (N–CH₃) and δ 2.8 (S–CH₃).
  • Mass Spectrometry : Molecular ion peak at m/z 169.25 [M+H]⁺.
  • Optical Rotation : (S)-(+)-enantiomer exhibits [α]D²⁵ = +45.6° (c = 1, CHCl₃).

Industrial-Scale Optimization

Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling methyl phenyl sulfoxide with MSH and K₂CO₃ reduces reaction time to 2 hours and increases yield to 82% . This method aligns with green chemistry principles by eliminating volatile solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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